

The Chemical Architecture of Isoengeletin: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Isoengeletin	
Cat. No.:	B3002223	Get Quote

Introduction

Isoengeletin is a naturally occurring dihydroflavonol glycoside, a class of flavonoids recognized for their diverse pharmacological potential. Found in various plant species, including Smilax glabra and Iryanthera sagotiana, **Isoengeletin** has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure of **Isoengeletin**, including its stereochemistry, physicochemical properties, and key spectroscopic data. Additionally, it outlines a representative experimental protocol for its isolation and characterization and visualizes its putative anti-inflammatory signaling pathway.

Chemical Structure and Properties

Isoengeletin, systematically named (2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one, is a flavonoid characterized by a dihydroflavonol aglycone, known as taxifolin (or dihydroquercetin), linked to a rhamnose sugar moiety. The core structure consists of a C6-C3-C6 skeleton, forming a chromanone ring system.

The stereochemistry of **Isoengeletin** is crucial to its identity. The B-ring at position 2 and the hydroxyl group at position 3 of the C-ring are in a trans configuration, specified as (2R, 3S). The rhamnose sugar is attached at the 3-position of the dihydroflavonol core.

Physicochemical and Spectroscopic Data



A summary of the key quantitative data for **Isoengeletin** is presented in the table below. This data is essential for its identification and characterization in complex natural product extracts.

Property	Data
Molecular Formula	C21H22O10
Molecular Weight	434.4 g/mol
IUPAC Name	(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3- [(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6- methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one
Mass Spectrometry (LC-MS)	[M-H] ⁻ ion observed at m/z 433.1140 or 433.1116.[1][2]
MS/MS Fragmentation	Key fragment ions observed at m/z 339 (loss of C ₆ H ₆ O from the aglycone), 287 ([M-H-Rha] ⁻ , loss of the rhamnoside moiety), and 269 (loss of H ₂ O from the m/z 287 ion).[2]

Note on NMR Data: While the structure of **Isoengeletin** has been confirmed through spectroscopic methods, a complete, publicly available, and experimentally verified dataset of its 1 H and 1 C NMR assignments is not readily found in the scientific literature. Researchers undertaking the isolation of this compound would need to perform comprehensive 1D and 2D NMR experiments (such as 1 H, 1 C, COSY, HSQC, and HMBC) to unambiguously assign all proton and carbon signals.

Experimental Protocols

The isolation and structural elucidation of **Isoengeletin** from a plant source, such as the rhizomes of Smilax glabra, typically involves a multi-step process. The following is a representative protocol based on established methods for the separation of flavonoid glycosides.

Extraction

 Sample Preparation: Dried and powdered plant material (e.g., 1 kg of Smilax glabra rhizomes) is subjected to extraction.



- Solvent Extraction: The powdered material is extracted with 70-80% aqueous ethanol or methanol at room temperature with agitation for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.
- Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

- Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially
 partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and nbutanol. Flavonoid glycosides like **Isoengeletin** are typically enriched in the ethyl acetate
 and n-butanol fractions.
- Column Chromatography: The flavonoid-rich fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography over a suitable stationary phase, such as silica gel or a macroporous adsorbent resin (e.g., HP-20).
- Gradient Elution: The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification

- Preparative HPLC: Fractions containing Isoengeletin are pooled, concentrated, and further purified by preparative reverse-phase HPLC (RP-HPLC).
- HPLC Conditions: A C18 column is commonly used with a mobile phase consisting of a
 gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to
 improve peak shape. The elution is monitored by a UV detector at a wavelength of
 approximately 290 nm.
- Isolation: The peak corresponding to **Isoengeletin** is collected, and the solvent is removed under vacuum to yield the pure compound.

Structural Elucidation

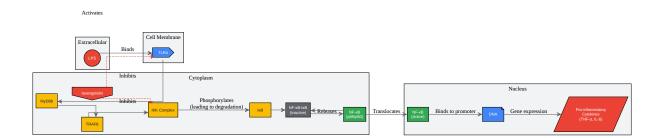


- Mass Spectrometry: The molecular weight and elemental composition are determined by high-resolution mass spectrometry (HRMS). Fragmentation patterns are analyzed using MS/MS to confirm the structure of the aglycone and the sugar moiety.
- NMR Spectroscopy: The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or methanol-d₄), and a suite of NMR experiments are performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, to assign the structure and stereochemistry of the molecule.

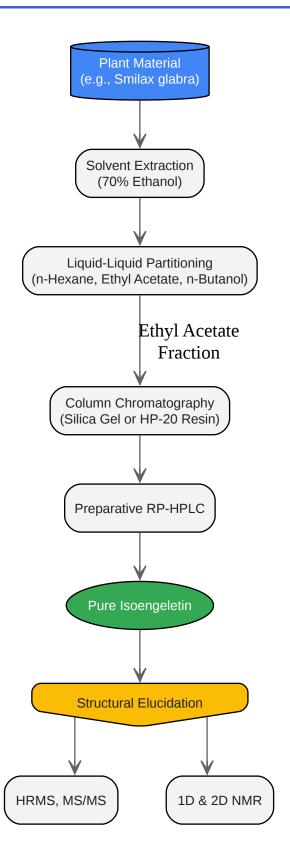
Visualization of Putative Signaling Pathway and Experimental Workflow

Based on studies of its stereoisomer, engeletin, **Isoengeletin** is believed to exert anti-inflammatory effects through the modulation of key inflammatory signaling pathways. A likely mechanism is the inhibition of the Toll-like receptor 4 (TLR4) mediated nuclear factor-kappa B (NF-кВ) pathway.









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References

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